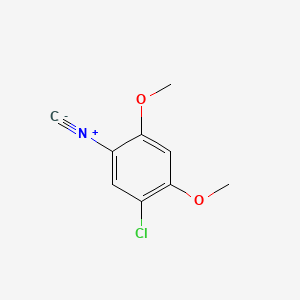

1-Chloro-5-isocyano-2,4-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-5-isocyano-2,4-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO2 It is characterized by the presence of a chlorine atom, an isocyano group, and two methoxy groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-5-isocyano-2,4-dimethoxybenzene can be synthesized from 5-chloro-2,4-dimethoxyanilineThe reaction typically requires specific conditions, including the use of reagents such as phosgene or its derivatives, and a base to facilitate the formation of the isocyano group .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity. Industrial processes would also consider factors such as cost, safety, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-5-isocyano-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy groups, which activate the benzene ring towards electrophiles.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the chlorine atom.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-Chloro-5-isocyano-2,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound’s derivatives may be explored for potential biological activity, including as inhibitors or activators of specific enzymes or receptors.

Mecanismo De Acción

The mechanism by which 1-chloro-5-isocyano-2,4-dimethoxybenzene exerts its effects depends on the specific application. In chemical reactions, the methoxy groups activate the benzene ring towards electrophilic attack, while the isocyano group can participate in coordination chemistry with metal ions. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparación Con Compuestos Similares

5-Chloro-2,4-dimethoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of an isocyano group.

1-Iodo-2,4-dimethylbenzene: Similar aromatic structure but with different substituents, affecting its reactivity and applications.

Uniqueness: 1-Chloro-5-isocyano-2,4-dimethoxybenzene is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom creates a versatile compound for various chemical transformations.

Actividad Biológica

1-Chloro-5-isocyano-2,4-dimethoxybenzene is a compound of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

This compound can be synthesized from 5-chloro-2,4-dimethoxyaniline using phosgene or its derivatives under basic conditions to facilitate the formation of the isocyano group. The compound features a chlorine atom and two methoxy groups that influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the isocyano group allows for coordination with metal ions, which can modulate enzyme activities. Additionally, the methoxy groups enhance the electrophilic nature of the aromatic ring, making it susceptible to nucleophilic attack .

Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific signaling pathways involved in cancer progression. The inhibition of pathways such as the hedgehog signaling pathway has been noted as a promising target for cancer therapy.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Target Pathway | Reference |

|---|---|---|---|

| This compound | Anticancer | Hedgehog signaling pathway | |

| RU-SKI 43 hydrochloride | Inhibitor | Hedgehog acyltransferase | |

| Cyclopamine | Inhibitor | Smoothened |

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Inhibition Studies : A study demonstrated that compounds with isocyano groups could effectively inhibit cell proliferation in various cancer cell lines. This suggests that this compound may share similar inhibitory effects .

- Mechanistic Insights : Research on related compounds has shown that the methoxy groups enhance their interaction with biological targets by stabilizing transition states during enzymatic reactions. This finding supports the hypothesis that this compound could also exhibit enhanced reactivity towards enzymes involved in cancer metabolism .

- Cytotoxicity Assessments : In vitro studies indicated that derivatives of this compound displayed selective cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for further derivatization to enhance biological activity or selectivity toward specific targets. Additionally, it is used in the development of new materials due to its chemical properties .

Propiedades

IUPAC Name |

1-chloro-5-isocyano-2,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-11-7-4-6(10)8(12-2)5-9(7)13-3/h4-5H,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLLHVYOQOBBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+]#[C-])Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700161 |

Source

|

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-81-0 |

Source

|

| Record name | 1-Chloro-5-isocyano-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.